molecular formula C19H19N3O4 B8488575 1h-Indazole-1-carboxylic acid,5-[(phenoxycarbonyl)amino]-,1,1-dimethylethyl ester

1h-Indazole-1-carboxylic acid,5-[(phenoxycarbonyl)amino]-,1,1-dimethylethyl ester

Cat. No.: B8488575
M. Wt: 353.4 g/mol
InChI Key: LANCYIGOAQWSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole-1-carboxylic acid,5-[(phenoxycarbonyl)amino]-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

tert-butyl 5-(phenoxycarbonylamino)indazole-1-carboxylate

InChI

InChI=1S/C19H19N3O4/c1-19(2,3)26-18(24)22-16-10-9-14(11-13(16)12-20-22)21-17(23)25-15-7-5-4-6-8-15/h4-12H,1-3H3,(H,21,23)

InChI Key

LANCYIGOAQWSHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a dry flask 5-amino-indazole-1-carboxylic acid t-butyl ester (1.4 g, 6.0 mmol) was dissolved in tetrahydrofuran (20 mL) and triethylamine (1.0 g, 9.9 mmol) were added and the reaction mixture cooled to 0° C. Phenyl chloroformate (1.0 g, 6.4 mmol) was added dropwise and the mixture was stirred an additional 15 minutes after the addition was complete. The reaction mixture was diluted with ethyl acetate, washed with water, and concentrated in vacuo. The crude material was purified by flash chromatography with 35% ethyl acetate in hexanes to give a white solid (1.9 g, 90%). 1H NMR (300 MHz, CDCl3), δ: 8.14 (d, J=10, 1H), 8.12 (s, 1H), 8.02 (bs, 1H), 7.40 (m, 3H), 7.24 (m, 4H), 1.73 (s, 9H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
90%

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